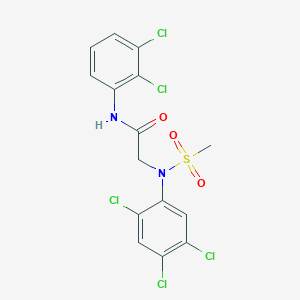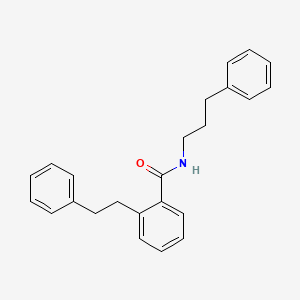![molecular formula C17H19IO3 B5108313 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene, also known as IEMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene involves the inhibition of tubulin activity, which leads to cell death in cancer cells. Tubulin is a protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin activity, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene disrupts the formation of microtubules, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene can induce cell death in cancer cells, but it does not affect normal cells. This selectivity is due to the higher expression of tubulin in cancer cells compared to normal cells. In addition, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been shown to inhibit the growth of cancer cells in vivo, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene is its selectivity for cancer cells, which reduces the potential for side effects. In addition, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene can be synthesized in a relatively simple manner, making it accessible for laboratory experiments. However, one limitation of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For the study of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene include the development of more potent analogs, investigation of its potential as a building block for novel materials, and further research in organic electronics.
Synthesis Methods
The synthesis of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene involves the reaction of 1,4-dimethyl-2,5-diiodobenzene with 2-(3-ethoxyphenoxy)ethylbromide in the presence of a palladium catalyst. The reaction yields 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene, which can be purified through column chromatography.
Scientific Research Applications
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been studied for its potential applications in several scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been investigated for its potential as an anticancer agent. Studies have shown that 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene can induce cell death in cancer cells by inhibiting the activity of tubulin, a protein involved in cell division. In materials science, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been studied for its potential as a building block in the synthesis of novel materials with unique properties. In organic electronics, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been investigated for its potential as a semiconducting material in the fabrication of organic field-effect transistors.
properties
IUPAC Name |
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IO3/c1-3-19-14-5-4-6-15(12-14)20-9-10-21-17-8-7-13(2)11-16(17)18/h4-8,11-12H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWCPOOASFMWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5108236.png)
![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)



![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)
![5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)

![dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5108322.png)
![2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5108325.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)
![2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5108346.png)
![1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5108353.png)